
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-, also known as PTAD, is a sulfur-containing heterocyclic compound that has gained significant attention in the field of organic chemistry. PTAD is a versatile reagent that has been widely used in the synthesis of various organic compounds due to its unique properties.
Mécanisme D'action
The mechanism of action of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is based on its ability to act as an electron acceptor. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- can accept electrons from various organic compounds, leading to the formation of radical cations. These radical cations are highly reactive and can undergo various reactions, such as Diels-Alder reactions and cycloadditions.
Biochemical and Physiological Effects:
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- can induce oxidative stress in cells, leading to cell death. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has also been shown to inhibit the growth of certain cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has several advantages as a reagent in lab experiments. It is a versatile reagent that can be used in a wide range of reactions. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is also stable at room temperature and can be easily stored. However, 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has some limitations as well. It is a toxic compound that can cause skin irritation and respiratory problems. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is also sensitive to moisture and air, and therefore, it should be handled with care.
Orientations Futures
There are several future directions for the use of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- in organic chemistry. One area of research is the development of new reactions using 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- as a reagent or catalyst. Another area of research is the study of the biochemical and physiological effects of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-, especially its potential as an anticancer agent. Additionally, the development of new synthetic methods for 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- and its derivatives is an area of ongoing research.
Conclusion:
In conclusion, 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is a versatile reagent that has been widely used in the field of organic chemistry. It has unique properties that make it useful in a wide range of reactions, and its potential as an anticancer agent is an area of ongoing research. However, 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is a toxic compound that should be handled with care. There are several future directions for the use of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- in organic chemistry, and ongoing research in this field is expected to yield new and exciting results.
Méthodes De Synthèse
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- can be synthesized by reacting adamantane with sulfur dichloride in the presence of aluminum chloride. The reaction yields a mixture of products, which can be separated by fractional distillation. The purified 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is a yellow crystalline solid that is stable at room temperature.
Applications De Recherche Scientifique
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has been extensively used in the field of organic chemistry, especially in the synthesis of various organic compounds. It is a versatile reagent that can be used in a wide range of reactions, including Diels-Alder reactions, cycloadditions, and oxidation reactions. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has also been used as a catalyst in various reactions, such as the oxidation of alcohols and the synthesis of cyclic sulfones.
Propriétés
Numéro CAS |
17443-96-8 |
|---|---|
Nom du produit |
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- |
Formule moléculaire |
C9H14S5 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
1,5,10,10-tetramethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H14S5/c1-7(2)5-10-8(3)11-6(7)13-9(4,12-5)14-8/h5-6H,1-4H3 |
Clé InChI |
DVNVCYCMGCJQBB-UHFFFAOYSA-N |
SMILES |
CC1(C2SC3(SC1SC(S2)(S3)C)C)C |
SMILES canonique |
CC1(C2SC3(SC1SC(S2)(S3)C)C)C |
Synonymes |
1,5,10,10-Tetramethyl-2,4,6,8,9-pentathiaadamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



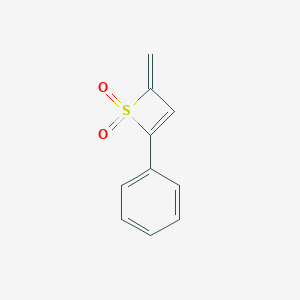



![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
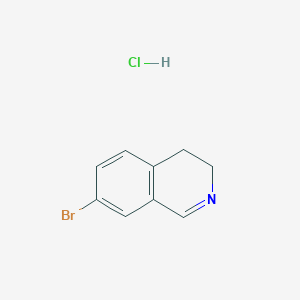
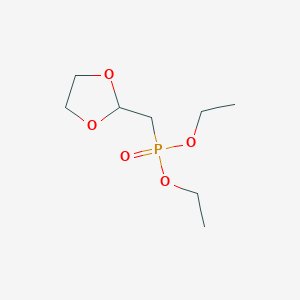
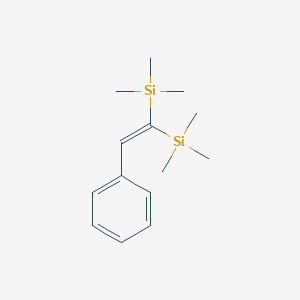
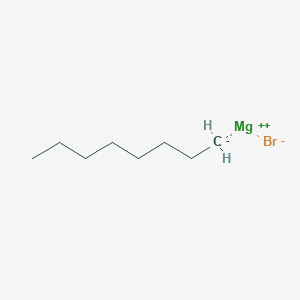
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
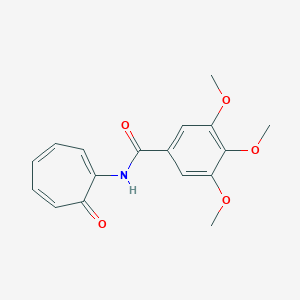
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
